(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a complex organic compound that features a triazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d][1,3]dioxole and phenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with triazinone precursors. One common method includes the reaction of 2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazine with 6-phenyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon (Pd/C) or specific solvents and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
Uniqueness
(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H13N5O3 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13N5O3/c23-16-15(12-4-2-1-3-5-12)20-22-17(19-16)21-18-9-11-6-7-13-14(8-11)25-10-24-13/h1-9H,10H2,(H2,19,21,22,23)/b18-9+ |
InChI Key |
KXYXGKGEGFFBDT-GIJQJNRQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NN=C(C(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NN=C(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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